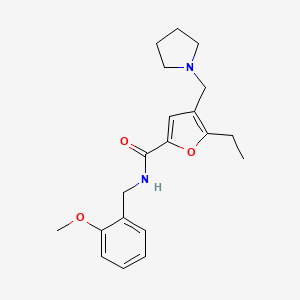amine](/img/structure/B5905615.png)
(2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine, also known as MMB-Chminaca, is a synthetic cannabinoid that belongs to the indazole family. It was first identified in 2015 and has been reported to have potent psychoactive effects.
Mécanisme D'action
(2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding leads to the activation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. These pathways are involved in the regulation of various physiological processes, including pain perception, inflammation, and cell proliferation.
Biochemical and Physiological Effects
(2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine has been reported to produce a range of biochemical and physiological effects, including analgesia, sedation, euphoria, and hallucinations. It has also been shown to increase heart rate, blood pressure, and body temperature, which may be related to its stimulant properties. Additionally, (2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine has been reported to induce apoptosis in cancer cells, suggesting that it may have potential therapeutic applications in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine in lab experiments is its potent agonist activity at the CB1 and CB2 receptors, which makes it a useful tool for investigating the physiological and pharmacological effects of cannabinoid receptor activation. However, one limitation is that its psychoactive effects may make it difficult to interpret the results of experiments, particularly those involving behavior or cognition.
Orientations Futures
There are several future directions for research on (2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine. One area of interest is the development of more selective agonists for the CB1 and CB2 receptors, which may have fewer side effects and greater therapeutic potential. Another area of interest is the investigation of the potential of (2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine as a treatment for cancer, either alone or in combination with other therapies. Finally, further research is needed to understand the long-term effects of (2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine on brain function and behavior, particularly in individuals who use it recreationally.
Méthodes De Synthèse
(2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine can be synthesized using a multistep process that involves the reaction of 2-thienylmethylamine with 4-(methylsulfonyl)benzyl chloride to form intermediate 1. The intermediate is then reacted with 2-methoxyethyl bromide to form (2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine. The purity of the final product can be improved using chromatographic techniques.
Applications De Recherche Scientifique
(2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine has been used extensively in scientific research to investigate its pharmacological properties and potential therapeutic applications. It has been reported to have potent agonist activity at the cannabinoid receptors CB1 and CB2, which are involved in the regulation of pain, mood, appetite, and memory. (2-methoxyethyl)[4-(methylsulfonyl)benzyl](2-thienylmethyl)amine has also been shown to have a high affinity for these receptors, which may contribute to its potent psychoactive effects.
Propriétés
IUPAC Name |
2-methoxy-N-[(4-methylsulfonylphenyl)methyl]-N-(thiophen-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c1-20-10-9-17(13-15-4-3-11-21-15)12-14-5-7-16(8-6-14)22(2,18)19/h3-8,11H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQROTXLTHNFFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=C(C=C1)S(=O)(=O)C)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]ethanamine](/img/structure/B5905546.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B5905550.png)
![1-benzoyl-4-[(5-ethylpyridin-2-yl)methyl]piperazine](/img/structure/B5905560.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B5905563.png)
![N-cyclopropyl-2-(4-propionylphenoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5905568.png)
![N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide](/img/structure/B5905583.png)

![3-[benzyl(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]propanamide](/img/structure/B5905595.png)
![4-[(4,6-dimethylquinolin-2-yl)amino]butan-1-ol](/img/structure/B5905601.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]propan-1-amine](/img/structure/B5905604.png)
![3-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-methyl-2-thienyl)methyl]amino}propan-1-ol](/img/structure/B5905610.png)
![1-{[(1S*,2R*)-2-butylcyclopropyl]carbonyl}-4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B5905616.png)
amine](/img/structure/B5905617.png)
![N-benzyl-1-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5905622.png)